
Aldox
Overview
Description
Schercodine M, also known as Myristamidopropyl Dimethylamine, is a chemical compound with the molecular formula C19H40N2O. It is a type of amidoamine, which is commonly used in various industrial and pharmaceutical applications. This compound is known for its surfactant properties, making it useful in formulations for personal care products such as shampoos and conditioners .
Mechanism of Action
Mode of Action
It’s known that the compound can undergo radical polymerization and cross-linking reactions . The presence of the dimethylamino group provides pH responsiveness to the resulting polymers .
Pharmacokinetics
It’s known that deuterium-labeled compounds can be used to track the distribution, transformation, and clearance of compounds in the body, which is beneficial for pharmacokinetic studies .
Result of Action
It’s known that the compound can be used to synthesize self-healing ph-responsive hydrogels for drug delivery applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(Dimethylamino)propyl)tetradecanamide . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(Dimethylamino)propyl)tetradecanamide are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of N-(3-(Dimethylamino)propyl)tetradecanamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(Dimethylamino)propyl)tetradecanamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-(Dimethylamino)propyl)tetradecanamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-(Dimethylamino)propyl)tetradecanamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-(Dimethylamino)propyl)tetradecanamide is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schercodine M is synthesized through the reaction of myristic acid with dimethylaminopropylamine. The process involves the amidation of myristic acid, which is a fatty acid, with dimethylaminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Schercodine M follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions: Schercodine M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
Schercodine M has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It is used in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: It is used in the formulation of pharmaceutical products, particularly in topical applications for its skin-conditioning properties.
Industry: It is used in the production of personal care products, such as shampoos, conditioners, and lotions, due to its surfactant and emulsifying properties
Comparison with Similar Compounds
Cocamidopropyl Dimethylamine: Another amidoamine surfactant used in personal care products.
Lauramidopropyl Dimethylamine: Similar in structure but derived from lauric acid instead of myristic acid.
Stearamidopropyl Dimethylamine: Derived from stearic acid and used in similar applications.
Uniqueness: Schercodine M is unique due to its specific fatty acid chain length (myristic acid) and its ability to provide excellent conditioning and emulsifying properties in personal care formulations. Its effectiveness at lower concentrations and its mildness to the skin and hair make it a preferred choice in many formulations .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45267-19-4 | |
| Record name | Myristamidopropyl dimethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







A: Aldox (Myristamidopropyl dimethylamine) disrupts microbial cell walls, causing cell death. While the exact mechanism for this compound specifically is not fully detailed in the provided research, similar quaternary ammonium compounds function by reducing surface tension at interfaces and denaturing microbial cell wall proteins. [] It has been observed to induce potassium leakage from Aspergillus fumigatus and Candida albicans, and lyse spheroplasts of Serratia marcescens but not Candida albicans. []
ANone: This information is not provided in the research excerpts. Please consult a chemical database like PubChem or ChemSpider for this data.
ANone: The research excerpts do not provide details on spectroscopic data for this compound.
A: Studies suggest that this compound-containing solutions can alter the surface composition of certain silicone hydrogel lenses. Notably, galyfilcon A lenses exhibited surface changes regardless of the solution used, whereas lotrafilcon B lenses showed solution-dependent surface alterations. These changes correlated with varying levels of discomfort and corneal staining among wearers. []
ANone: The provided research focuses on this compound's antimicrobial properties within the context of ophthalmic solutions. There is no information to suggest it possesses catalytic properties or is used in catalytic applications.
ANone: The provided research excerpts do not contain information on computational chemistry studies or QSAR modeling of this compound.
ANone: The research excerpts do not delve into specific SAR studies for this compound.
A: Studies indicate that this compound, in combination with Polyquaternium-1, demonstrates good stability in contact lens solutions, maintaining nearly 100% of its biocidal activity and concentration even after lenses were stored in the solution for extended periods. This sustained efficacy is particularly notable when compared to solutions containing alexidine or polyhexamethylene biguanide, which exhibited significant biocide depletion and reduced antifungal activity over time. []
ANone: The provided research does not delve into specific formulation strategies to enhance this compound's stability or delivery.
ANone: The research excerpts do not discuss SHE regulations specifically related to this compound.
ANone: The research primarily focuses on this compound's topical application in contact lens solutions and does not provide details on its systemic pharmacokinetics.
A: While the research does not present direct in vivo efficacy data for this compound, its inclusion in commercially available contact lens solutions like Opti-Free Express suggests it contributes to the overall efficacy of these products in controlling microbial contamination. []
A: Researchers have employed various in vitro assays to evaluate this compound's efficacy against common ocular pathogens, including challenge test assays. These assays measure the reduction in viability of microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Fusarium solani, and Acanthamoeba polyphaga after exposure to this compound. []
ANone: The research excerpts do not cite specific animal model studies or clinical trials focusing on this compound.
ANone: The research does not specifically mention resistance mechanisms to this compound.
A: Some studies suggest that this compound, when used in combination with Polyquaternium-1, may exhibit cytotoxicity. For instance, Opti-Free Express, containing both compounds, showed cytotoxicity in USP elution tests, potentially leading to ocular irritation. [, ]
ANone: The research provided focuses on this compound's use in contact lens solutions and doesn't elaborate on drug delivery or targeting strategies beyond this application.
A: Analytical methods mentioned in the research for studying this compound include high-performance liquid chromatography (HPLC) to analyze non-polar lipid deposits on contact lenses, and beta counters to quantify the amount of cholesterol on lenses after extraction. [, ] Additionally, microbiological techniques like the most probable number (MPN) method are used to assess the efficacy of this compound-containing solutions against Acanthamoeba. []
ANone: The research excerpts do not provide information on this compound's environmental impact or degradation pathways.
ANone: The research excerpts do not address these specific aspects related to this compound.
A: While a specific timeline is not provided, the research suggests that this compound, in combination with Polyquaternium-1, represents a newer generation of preservatives used in multi-purpose disinfecting solutions for contact lenses. []
A: The research highlights a clear intersection of microbiology, materials science, and ophthalmology in understanding the efficacy, safety, and material compatibility of this compound-containing contact lens solutions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
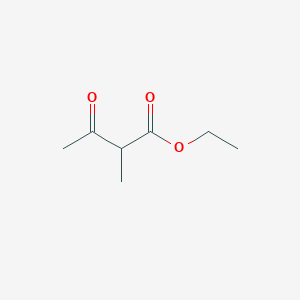
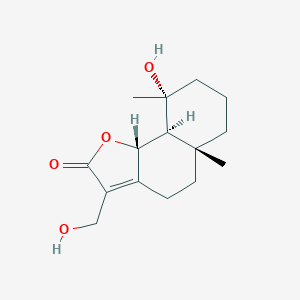
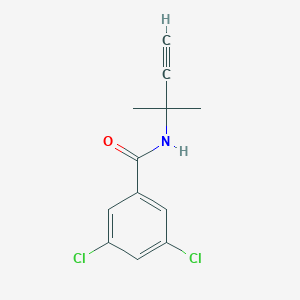

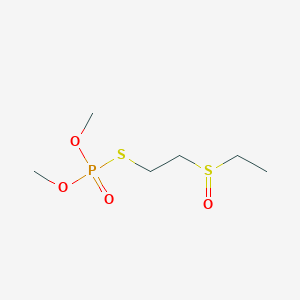


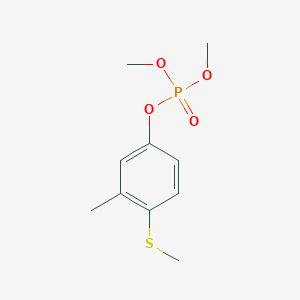

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

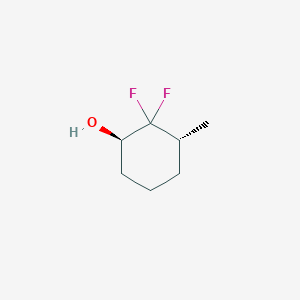
![Methyl 4-[(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate](/img/structure/B133088.png)

